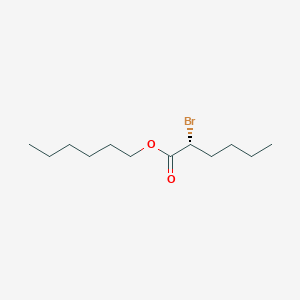

hexyl (2R)-2-bromohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

821786-04-3 |

|---|---|

Molecular Formula |

C12H23BrO2 |

Molecular Weight |

279.21 g/mol |

IUPAC Name |

hexyl (2R)-2-bromohexanoate |

InChI |

InChI=1S/C12H23BrO2/c1-3-5-7-8-10-15-12(14)11(13)9-6-4-2/h11H,3-10H2,1-2H3/t11-/m1/s1 |

InChI Key |

XUCICEORKGXNRU-LLVKDONJSA-N |

Isomeric SMILES |

CCCCCCOC(=O)[C@@H](CCCC)Br |

Canonical SMILES |

CCCCCCOC(=O)C(CCCC)Br |

Origin of Product |

United States |

Stereochemical Aspects and Principles

Fundamental Concepts of Chirality in Organic Molecules

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. researchgate.net Molecules possessing this property are known as chiral molecules, and the two non-superimposable mirror-image forms are called enantiomers.

The source of chirality in hexyl (2R)-2-bromohexanoate is the carbon atom at the second position (C2) of the hexanoate (B1226103) chain. This carbon is a stereogenic center (or chiral center) because it is bonded to four different substituent groups:

A bromine atom (–Br)

A carboxy-hexyl-ester group (–COO(CH₂)₅CH₃)

A butyl group (–CH₂CH₂CH₂CH₃)

A hydrogen atom (–H)

The spatial arrangement of these four groups around the C2 stereocenter can exist in two distinct configurations, which are enantiomers. To unambiguously name each enantiomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied. chemistrysteps.comlibretexts.org

Assigning the Absolute Configuration for Hexyl (2R)-2-bromohexanoate:

Prioritize Substituents: Each group attached to the stereocenter is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. chemistrysteps.com

Priority 1: Bromine (Br, atomic number 35)

Priority 2: Oxygen of the ester carbonyl group (O, atomic number 8)

Priority 3: Carbon of the butyl chain (C, atomic number 6)

Priority 4: Hydrogen (H, atomic number 1)

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (hydrogen) points away from the observer. libretexts.org

Determine Direction: The direction from the highest-priority group (1) to the second-highest (2) to the third-highest (3) is traced.

If the direction is clockwise, the configuration is designated as 'R' (from the Latin rectus, for right).

If the direction is counter-clockwise, the configuration is 'S' (from the Latin sinister, for left).

For the specified compound, hexyl (2R) -2-bromohexanoate, the arrangement of substituents follows a clockwise direction, hence the '(R)' designation. Its enantiomer would be hexyl (2S)-2-bromohexanoate.

Enantioselectivity and Diastereoselectivity in Synthetic Transformations

The synthesis of a specific enantiomer like hexyl (2R)-2-bromohexanoate requires stereoselective methods. Enantioselective reactions are those that preferentially form one enantiomer over the other, while diastereoselective reactions favor the formation of one diastereomer (stereoisomers that are not mirror images) over others.

In the context of synthesizing α-halo esters, such as 2-bromoesters, controlling the stereochemistry at the α-carbon is crucial. This is often achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to guide a reaction in a stereoselective manner. For instance, an achiral haloacetic acid can be attached to a chiral alcohol, forming two diastereomeric esters that can be separated. Subsequent reaction at the α-position can proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary is then removed to yield the desired enantiomerically enriched product. acs.org

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to produce a large amount of an enantioenriched product. For example, the enantioselective bromocyclization of certain olefinic amides can be catalyzed by chiral amino-thiocarbamates to produce enantioenriched brominated heterocyclic products. rsc.org

Diastereoselective Reactions: When a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one. This is known as diastereoselection. For example, the aza-Darzens reaction between chiral sulfinimines and 2-bromoesters can lead to the formation of trisubstituted aziridines with high diastereoselectivity. researchgate.netbeilstein-journals.org Similarly, Reformatsky reactions involving α-bromoesters can be highly diastereoselective, particularly when both the ester and the carbonyl compound contain chiral elements (a concept known as double diastereoselection). nih.gov

The table below illustrates research findings on diastereoselective reactions involving substrates similar to hexyl (2R)-2-bromohexanoate.

| Reaction Type | Reactants | Key Finding | Reference |

|---|---|---|---|

| SmI₂-mediated Reformatsky Reaction | Chiral aldehyde and chiral α-bromo oxazolidinone | Achieved excellent diastereoselectivity (>95% de) in the formation of a secondary alcohol. | nih.gov |

| Aza-Darzens Reaction | N-tert-butanesulfinyl imines and α-bromoesters | Obtained aziridines with excellent stereoselectivities. | beilstein-journals.org |

| Nickel-Catalyzed Hydroalkylation | 2-bromo-γ-lactams and alkenes | Achieved high diastereoselectivity (up to 95:5 dr) and enantioselectivity (up to 94% ee). | epfl.ch |

Absolute Configuration Determination Methodologies

Once a chiral compound is synthesized, its absolute configuration and enantiomeric purity must be confirmed. Several analytical techniques are employed for this purpose.

Spectroscopic techniques are vital for elucidating the three-dimensional structure of chiral molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra under normal conditions, their signals can be distinguished by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). chromatographyonline.com A CSA forms transient, diastereomeric complexes with the enantiomers, leading to different chemical shifts. A CDA reacts with the enantiomers to form stable diastereomers, which inherently have distinct NMR spectra.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.compurechemistry.org The resulting CD spectrum is unique to a specific enantiomer (its mirror image will produce an opposite spectrum) and can be used to determine the absolute configuration by comparing it to the spectra of known compounds or to theoretical calculations.

Microwave Spectroscopy: Advanced techniques like microwave three-wave mixing (M3WM) can unambiguously determine the absolute configuration and enantiomeric excess of chiral molecules in the gas phase. This method is highly sensitive and well-suited for analyzing complex mixtures. bohrium.comrsc.org

Chiral chromatography is the most widely used technique for separating enantiomers and determining their relative amounts, a measure known as enantiomeric excess (ee). chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates.

High-Performance Liquid Chromatography (HPLC) is the predominant method. hplc.today The choice of CSP and mobile phase is critical for achieving separation.

| Chromatography Mode | Common Chiral Stationary Phases (CSPs) | Typical Mobile Phases | Principle of Separation |

|---|---|---|---|

| Normal Phase HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases | Hexane (B92381)/Isopropanol (B130326), Hexane/Ethanol | Differential interactions (hydrogen bonding, π-π stacking, dipole-dipole) between enantiomers and the CSP. |

| Reversed Phase HPLC | Cyclodextrin-based, protein-based, macrocyclic glycopeptides | Water/Acetonitrile (B52724), Water/Methanol with buffers | Hydrophobic and inclusion complexation interactions within the chiral cavity of the CSP. |

| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based | Supercritical CO₂ with alcohol modifiers (e.g., Methanol) | Offers fast and efficient separations, often with higher resolution than HPLC. chromatographyonline.com |

The result of a chiral HPLC analysis is a chromatogram showing two separate peaks, one for each enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, as it provides a precise three-dimensional map of the atomic positions in a single crystal. purechemistry.orgthieme-connect.de

However, obtaining a single crystal of a liquid or oil, such as hexyl (2R)-2-bromohexanoate, can be challenging. A common strategy is to convert the chiral molecule into a solid derivative by reacting it with a compound of known absolute configuration. This process serves two purposes: it facilitates crystallization and provides an internal reference for the stereochemistry. researchgate.net

For example, a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam dichlorophthalic acid (CSDP acid) can be used to create a diastereomeric ester with the alcohol obtained after hydrolysis of the target ester. mdpi.com The resulting diastereomers are often crystalline, and the known configuration of the acid allows for the unambiguous assignment of the configuration of the alcohol part, and thus the original ester, from the crystal structure. researchgate.netmdpi.com The analysis provides precise data on bond lengths, bond angles, and the absolute spatial arrangement of all atoms.

Synthetic Methodologies for Hexyl 2r 2 Bromohexanoate and Analogous Chiral α Bromoesters

Asymmetric Synthesis Approaches

The generation of a stereocenter at the α-position of an ester bearing a bromine atom can be achieved through several sophisticated asymmetric methodologies. These can be broadly categorized into catalytic asymmetric α-bromination and biocatalytic routes.

Catalytic Asymmetric α-Bromination Strategies

Catalytic methods offer an efficient means to introduce chirality during the bromination step, often employing chiral catalysts to control the stereochemical outcome. These strategies can be further divided based on the nature of the catalyst.

Chiral Brønsted acids have emerged as powerful catalysts for a range of asymmetric transformations. rsc.orgresearchgate.net In the context of α-bromination, these catalysts can activate the substrate towards enantioselective halogenation. For instance, chiral phosphoric acids have been successfully utilized in the catalytic and enantioselective iodination of N-arylindoles, a process that shares mechanistic similarities with bromination. researchgate.net The principle involves the formation of a chiral ion pair between the protonated substrate and the chiral counteranion of the Brønsted acid, which then directs the approach of the brominating agent. rsc.org While direct examples for the α-bromination of simple esters are still developing, the success in related systems, such as the enantioselective bromination of dienes, suggests the potential of this approach.

Research in this area has also explored cascade reactions, where a chiral Brønsted acid catalyzes a sequence of reactions, including a bromination step, to construct complex chiral molecules with halogenated stereocenters. researchgate.net Computational studies are often employed to understand the origin of enantioselectivity, highlighting the importance of non-covalent interactions between the catalyst, substrate, and reagent in the enantiodetermining step. researchgate.net

Transition metal catalysis provides a versatile platform for asymmetric C-H functionalization and cross-coupling reactions to generate chiral centers. researchgate.netacs.org Nickel-catalyzed systems, in particular, have shown promise in the asymmetric α-arylation and alkenylation of α-bromoesters, achieving high enantioselectivity. organic-chemistry.org While this is a post-bromination modification of a racemic mixture, it demonstrates the utility of transition metals in accessing enantioenriched α-substituted esters.

Direct enantioselective bromination of carbonyl compounds using transition metal catalysts has also been explored. For example, titanium-TADDOLato complexes have been used as efficient catalysts for the electrophilic enantioselective chlorination and bromination of β-keto esters using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) respectively. researchgate.net Similarly, zinc-based catalysts have been developed for the asymmetric chlorination of β-ketoesters, which can be adapted for bromination. mdpi.com These systems often rely on the formation of a chiral metal-enolate intermediate that reacts with the electrophilic bromine source in a stereocontrolled manner. The design of the chiral ligand is crucial for achieving high levels of enantioselectivity, with non-covalent interactions between the ligand and substrate playing a key role in the stereochemical outcome. acs.orgmdpi.com

Recent advancements have also focused on photoredox catalysis combined with transition metal catalysis. This dual catalytic approach can enable the enantioselective functionalization of C(sp³)-H bonds, including the synthesis of chiral α-aryl esters through a bromine-radical-mediated C-H activation strategy. researchgate.net

Chiral Brønsted Acid Catalysis

Biocatalytic Routes to Chiral α-Bromoesters

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. mdpi.com Enzymes and whole-cell systems can perform stereoselective transformations under mild conditions, often with exceptional enantioselectivity.

Enzymes, particularly hydrolases and dehalogenases, are well-suited for the synthesis of chiral α-bromoesters. mdpi.com One common strategy is the kinetic resolution of racemic α-bromoesters. princeton.edu In this process, an enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer of the racemic mixture, leaving the other enantiomer in high enantiomeric excess. For example, certain haloalkane dehalogenases have demonstrated excellent enantioselectivity in the kinetic resolution of α-bromoesters. muni.cz Lipases are another class of enzymes frequently used for the kinetic resolution of α-hydroxy esters and their derivatives, which can be precursors to or derived from α-bromoesters. ubbcluj.ro

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining the enzymatic resolution with in situ racemization of the unreacted enantiomer. For α-bromoesters, racemization can sometimes be facilitated by the bromide ion released during the reaction. princeton.edu

Furthermore, enzymes have been engineered to perform enantioselective dehalogenation of α-bromoesters, where a radical mechanism initiated by a reduced flavin cofactor leads to the formation of chiral esters with high enantiomeric excess. rsc.org

Table 1: Examples of Enzymatic Kinetic Resolution of Racemic α-Bromoesters

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Haloalkane Dehalogenase DbjA | Methyl 2-bromopropionate | (S)-2-bromopropionic acid | >99% | muni.cz |

| Haloalkane Dehalogenase DbjA | Ethyl 2-bromopropionate | (S)-2-bromopropionic acid | >99% | muni.cz |

| Haloalkane Dehalogenase DbjA | Methyl 2-bromobutyrate | (S)-2-bromobutyric acid | >99% | mdpi.communi.cz |

| Haloalkane Dehalogenase DbjA | Ethyl 2-bromobutyrate | (S)-2-bromobutyric acid | >99% | muni.cz |

| Pseudomonas cepacia Lipase (B570770) | Racemic α-bromo ester | Enantioenriched carboxylate | 95% | princeton.edu |

Whole-Cell Bioconversions for Enantiomeric Enrichment

Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and cofactors for a desired transformation. plos.org This approach can be more cost-effective and robust than using isolated enzymes. Whole-cell systems have been successfully applied to the production of chiral intermediates. researchgate.net For example, E. coli whole-cell catalysts expressing epoxide hydrolase enzymes have been used for the enantioconvergent hydrolysis of racemic epoxides, a strategy that can be conceptually extended to other chiral synthons. mdpi.com

In the context of α-bromoesters, whole-cell systems expressing specific dehalogenases or oxidoreductases can be employed for their enantioselective synthesis or resolution. mdpi.comunito.it An important advantage of whole-cell systems is the potential for in situ cofactor regeneration, which is crucial for the economic viability of redox reactions. plos.org For instance, engineered E. coli strains co-expressing an NAD(P)⁺-dependent dehydrogenase and an NAD(P)⁺ regeneration enzyme have shown significantly higher biocatalytic efficiency. plos.org While direct examples for hexyl (2R)-2-bromohexanoate are not explicitly detailed in the provided search results, the methodologies using whole-cell biocatalysts for producing other chiral chemicals demonstrate the high potential of this strategy. plos.org The development of whole-cell catalysts for the asymmetric synthesis of α-bromoesters remains an active area of research, with ongoing efforts to screen for new microbial strains and to engineer existing ones for improved activity and selectivity. mdpi.com

Dynamic Kinetic Resolution (DKR) in the Synthesis of Chiral α-Bromoesters

Dynamic kinetic resolution (DKR) has emerged as a powerful technique for the synthesis of chiral compounds from racemic mixtures, with the potential to achieve theoretical yields of up to 100% of a single enantiomer. wikipedia.org This is a significant advantage over traditional kinetic resolution, which has a maximum theoretical yield of 50%. princeton.edu

Principles of DKR in Enantioselective Synthesis

DKR combines the principles of kinetic resolution with in situ racemization of the starting material. numberanalytics.comnumberanalytics.com In a standard kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. numberanalytics.com However, the yield of the desired product is limited.

Several factors are crucial for an effective DKR process:

The kinetic resolution step should be highly selective (a high enantiomeric ratio, E = kR/kS). princeton.edu

The resolution should be irreversible to maintain high enantioselectivity. princeton.edu

The racemization of the starting material must be efficient. princeton.edu

Any side reactions, including racemization of the product, should be minimal. princeton.edu

Application of Chiral Auxiliaries in DKR of α-Bromoesters

Chiral auxiliaries are frequently employed in the DKR of α-bromoesters to induce stereoselectivity. researchgate.net These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

In the context of α-bromoesters, a chiral alcohol can be used to form a diastereomeric mixture of esters from a racemic α-bromoacyl halide. The key to a successful DKR is the epimerization of the labile α-stereocenter. researchgate.net This epimerization can often be induced by additives like bases or halide salts in polar solvents.

One notable example involves the use of (S)-mandelate as a chiral auxiliary in the DKR of α-bromo esters. semanticscholar.orgsemanticscholar.org In the presence of tetrabutylammonium (B224687) iodide (TBAI) and diisopropylethylamine (DIEA), the diastereomeric mixture of (S)-mandelate-derived α-bromo esters undergoes dynamic kinetic resolution during nucleophilic substitution with various amines. semanticscholar.orgsemanticscholar.org This method has been successfully applied to the asymmetric synthesis of dihydroquinoxalinones and dihydrobenzoxazinones. semanticscholar.org The (S)-mandelate auxiliary was found to be effective and convenient, allowing for a practical route to optically active N-aryl amino acid derivatives. semanticscholar.org

Lactamides derived from (S)-lactic acid have also been utilized as chiral auxiliaries for the DKR of α-bromoesters. researchgate.net For instance, the displacement of bromine from an α-bromobutanoic acid derivative with 4-chlorophenoxide proceeded with good to high diastereoselectivity when amides of (S)-lactic acid were used as chiral auxiliaries. researchgate.net

The table below summarizes the application of different chiral auxiliaries in the DKR of α-bromoesters.

| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) | Reference |

| (S)-Mandelate | α-Bromo phenylacetate | Dibenzylamine | 97:3 dr | semanticscholar.org |

| (S)-Mandelate | α-Bromo propionate | Dibenzylamine | 90:10 dr | semanticscholar.org |

| (S)-Mandelate | α-Bromo esters | Aryl amines | up to 96:4 dr | semanticscholar.org |

| Amides of (S)-Lactic Acid | α-Bromobutanoic acid derivative | 4-Chlorophenoxide | Good to high diastereoselectivity | researchgate.net |

| (R)-Pantolactone | Racemic α-bromoesters | Dibenzylamine | High diastereoselectivity |

Combined Enzymatic and Non-Enzymatic DKR Strategies

The combination of enzymes for the kinetic resolution step and chemical catalysts for the racemization step has proven to be a highly effective strategy in DKR. nih.gov Lipases are commonly used enzymes for the enantioselective acylation of racemic alcohols or the hydrolysis of racemic esters. nih.gov

A well-known example is the combination of a lipase for resolution and a ruthenium catalyst for racemization. wikipedia.org This dual-catalyst system has been successfully applied to the synthesis of chiral alcohols. For instance, in the synthesis of (R)-bufuralol, a key step involved the DKR of a chlorohydrin using a lipase (PS-C “Amano” II) for the acetylation of the (S)-enantiomer and a ruthenium catalyst for the racemization of the alcohol. wikipedia.org

While specific examples for the direct DKR of hexyl (2R)-2-bromohexanoate using combined enzymatic and non-enzymatic strategies are not prevalent in the provided search results, the principle is broadly applicable to α-substituted esters. The enzyme would selectively act on one enantiomer (e.g., through hydrolysis or transesterification), while a chemical catalyst facilitates the racemization of the remaining α-bromoester.

Chemoenzymatic Methods for Stereoselective Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps within a multi-step chemical synthesis. nih.gov This approach combines the best of both worlds: the versatility of chemical reactions and the unparalleled stereocontrol of biocatalysis. nih.govrsc.org Enzymes can be used for stereoselective transformations of prochiral substrates or for the resolution of racemic intermediates. nih.govrsc.org

For the synthesis of chiral α-bromoesters or related compounds, ene-reductases from the Old Yellow Enzyme (OYE) family have shown significant promise. researchgate.net These enzymes can catalyze the asymmetric reduction of activated C=C bonds. researchgate.net A chemoenzymatic route to chiral aryloxyalkanoic acids, which are structurally related to α-substituted esters, has been developed. researchgate.net This process starts with a dibromoester, which undergoes in situ dehydrohalogenation to form an unsaturated α-bromoester. This intermediate is then reduced by an ene-reductase to yield an enantioenriched α-bromoester. researchgate.net By selecting the appropriate enzyme, either enantiomer of the product can be obtained. researchgate.net

Another enzymatic strategy involves the enantioselective (radical) dehalogenation of α-bromoesters using OYEs. rsc.org This method can produce enantiopure lactams through a radical dehalogenation and stereoselective intramolecular C-C bond formation. rsc.org

The following table presents examples of chemoenzymatic synthesis of enantioenriched bromoesters using ene-reductases.

| Substrate Precursor | Enzyme | Product Enantiomeric Excess (ee) | Product Configuration | Reference |

| Dibromoester 3a | OYE3 | 75% | (R) | researchgate.net |

| Dibromoester 3a | OYE3 | 88% | (R) | researchgate.net |

| Dibromoester 3a | OYE3 | 96% | (R) | researchgate.net |

| Dibromoester 3f | YqjM H167A | 68% | (S) | researchgate.net |

Nucleophilic Substitution Reactions in Chiral α-Bromoester Synthesis

Nucleophilic substitution reactions are a fundamental method for introducing a wide range of functional groups. In the context of chiral α-bromoesters, these reactions are crucial for creating new stereocenters or for modifying existing ones.

Stereochemical Control in SN2 Reactions Involving Bromoesters

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is highly dependent on the reaction mechanism. The SN2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). iitk.ac.inpressbooks.pub This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. pressbooks.pubnumberanalytics.com

This stereospecificity is a powerful tool in asymmetric synthesis, as it allows for the predictable formation of a specific stereoisomer. numberanalytics.comlibretexts.org For example, the reaction of an (R)-α-bromoester with a nucleophile via an SN2 mechanism will yield an (S)-product. libretexts.org

Controlling the reaction conditions to favor the SN2 pathway is therefore essential for achieving stereochemical control. Factors that promote SN2 reactions include the use of good nucleophiles, aprotic polar solvents, and substrates with minimal steric hindrance around the reaction center. iitk.ac.inpressbooks.pub

In the DKR of α-bromoesters using chiral auxiliaries, the nucleophilic substitution step often proceeds via an SN2 mechanism. researchgate.net The diastereoselectivity arises from the different rates of reaction of the two diastereomeric transition states. The chiral auxiliary creates a chiral environment that makes one diastereomeric transition state more energetically favorable than the other. nih.gov

Microwave-Assisted Nucleophilic Displacement Reactions

Microwave-assisted organic synthesis has emerged as a significant enabling technology, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivities compared to conventional heating methods. scispace.comresearchgate.net The application of microwave irradiation to nucleophilic substitution reactions for the synthesis of chiral α-bromoesters, such as hexyl (2R)-2-bromohexanoate, and their analogs, is an area of growing interest. This technique leverages the efficient and rapid heating of polar reagents and solvents by microwave energy, which can accelerate the rate of bimolecular nucleophilic substitution (SN2) reactions. cem.com

Research has demonstrated the utility of microwave irradiation in various nucleophilic substitution reactions. For instance, the synthesis of diaryl ethers has been achieved through the direct coupling of phenols with electron-deficient aryl halides under microwave conditions, affording high yields in a matter of minutes without the need for a catalyst. scilit.com Similarly, the formation of esters with a clean inversion of configuration has been reported via a microwave-assisted reaction between carboxylic acids and O-alkylisoureas, highlighting the potential for stereochemical control in rapid, microwave-driven processes. organic-chemistry.org

In the context of α-haloesters, microwave irradiation has been employed to facilitate the synthesis of heterocyclic compounds. For example, the reaction of o-phenylenediamines with α-bromoesters to produce 3,4-dihydroquinoxalin-2-ones is a known application. uit.no Furthermore, the α-bromination of carbonyl compounds, which are precursors to α-bromoesters, has been efficiently carried out using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave irradiation, significantly reducing reaction times. researchgate.net

While direct experimental data for the microwave-assisted nucleophilic displacement on hexyl (2R)-2-bromohexanoate is scarce in publicly accessible literature, the established success of microwave-assisted synthesis in related areas suggests its potential applicability. A hypothetical reaction scheme for the synthesis of an α-alkoxy ester, an analog of hexyl (2R)-2-bromohexanoate, from an α-bromoester precursor is presented below. This reaction would be expected to proceed via an SN2 mechanism, which typically results in an inversion of stereochemistry at the chiral center. The efficiency of such a reaction would be dependent on factors including the choice of solvent, the nature of the nucleophile and substrate, and the specific microwave parameters (temperature, power, and time).

Table 1: Hypothetical Microwave-Assisted Synthesis of a Chiral α-Alkoxy Ester

| Entry | Substrate | Nucleophile | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | e.e. (%) |

| 1 | Ethyl (2R)-2-bromopropanoate | Sodium methoxide | Methanol | 100 | 80 | 5 | >90 | >98 |

| 2 | Methyl (2R)-2-bromohexanoate | Sodium ethoxide | Ethanol | 150 | 90 | 3 | >92 | >98 |

| 3 | Benzyl (B1604629) (2R)-2-bromobutanoate | Sodium phenoxide | DMF | 200 | 100 | 2 | >85 | >97 |

This table is illustrative and based on general principles of microwave-assisted SN2 reactions. Actual results would require experimental verification.

The data in the hypothetical table illustrates the expected trends in microwave-assisted nucleophilic substitutions on chiral α-bromoesters, such as rapid reaction times and high yields. The high enantiomeric excess (e.e.) would be anticipated if the reaction proceeds cleanly through an SN2 pathway with inversion of configuration. The development of specific, optimized microwave protocols for the synthesis of hexyl (2R)-2-bromohexanoate and its analogs from the corresponding chiral α-bromo precursors holds promise for more efficient and environmentally friendly manufacturing processes. Further research is warranted to establish detailed experimental findings for these specific transformations.

Reaction Mechanisms and Stereochemical Control

Mechanistic Investigations of α-Bromination Reactions

The α-bromination of a carboxylic acid or its ester derivative is a cornerstone reaction for producing α-bromoesters. The classic method, the Hell-Volhard-Zelinskii reaction, involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgjove.com The mechanism proceeds through the formation of an acyl bromide, which is crucial as it can enolize more readily than the parent carboxylic acid. libretexts.org The enol form then acts as a nucleophile, attacking Br₂ to install the bromine atom at the α-position. Subsequent hydrolysis or alcoholysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid or ester, respectively. jove.com

For the direct α-bromination of an ester like hexyl hexanoate (B1226103), enolate formation is typically required. This is achieved using a base to deprotonate the α-carbon. However, controlling the stereochemistry in such reactions is challenging without the use of chiral catalysts. Modern methods often employ catalytic asymmetric approaches to achieve high enantioselectivity. fgcu.edu

Catalysts are central to controlling the stereochemical outcome of α-bromination reactions, creating a chiral environment that favors the formation of one enantiomer over the other.

Chiral Phosphoric Acids: BINOL-derived chiral phosphoric acid catalysts have been used in enantioselective bromoesterification of alkenes. acs.org These catalysts can act as chiral proton donors, activating the brominating agent and guiding its approach to one face of the substrate.

Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are effective for various asymmetric transformations. For instance, nickel/diamine catalyst systems can achieve asymmetric Hiyama cross-couplings of α-bromo esters. acs.org While this is a reaction of the bromoester, similar principles apply to its formation. Cobalt-bisoxazoline complexes have been used for the asymmetric cross-coupling of racemic α-bromo esters, proceeding through a dynamic kinetic resolution where the catalyst preferentially reacts with one enantiomer while the other is racemized. ntu.edu.sg

Organocatalysts: Chiral secondary amines, such as those derived from proline, can catalyze the enantioselective α-bromination of aldehydes, which are precursors to α-bromo esters. nih.gov These catalysts form a chiral enamine intermediate with the carbonyl compound, which then reacts with an electrophilic bromine source. The steric environment of the enamine directs the bromine to a specific face. nih.gov Similarly, chiral ammonium (B1175870) salts have been employed as phase-transfer catalysts for the asymmetric α-halogenation of related carbonyl systems. acs.org The catalyst forms a chiral ion pair with the enolate, shielding one face from the electrophile. acs.org

The choice of catalyst is critical and is often tailored to the specific substrate and brominating agent to maximize enantiomeric excess (ee).

Understanding the origin of stereoselectivity requires detailed analysis of the reaction's transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the transition state structures and energies for both the major and minor enantiomeric products. fgcu.eduacs.org

In organocatalyzed brominations, for example, the catalyst and substrate form a well-defined transition state assembly with the brominating agent. The non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within this assembly are responsible for the energy difference between the two diastereomeric transition states, which ultimately dictates the enantioselectivity. acs.org For instance, in the α-chlorination of isoxazolidin-5-ones catalyzed by a chiral ammonium salt, DFT studies revealed that the catalyst efficiently blocks one face (the Re-face) of the substrate's enolate, forcing the electrophile to approach from the Si-face, leading to the (S)-product. The calculated energy difference between the favored and disfavored transition states can correlate well with the experimentally observed enantiomeric excess. acs.org

Similarly, mechanistic studies on the catalytic, asymmetric α-bromination of acid chlorides have used molecular modeling to probe the relevant transition states to understand the high degree of enantiomeric excess observed. fgcu.edu

Role of Catalysts in Directing Stereochemical Outcome

Mechanistic Studies of Nucleophilic Substitution at the Chiral Center

The bromine atom at the chiral center of hexyl (2R)-2-bromohexanoate is a good leaving group, making the compound a valuable intermediate for introducing various nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org

In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This leads to an inversion of the stereochemical configuration at the chiral center. Therefore, reacting (2R)-2-bromohexanoate with a nucleophile (Nu⁻) would be expected to yield the (2S)-substituted product. This stereospecificity is a key feature of the Sₙ2 pathway. masterorganicchemistry.com

However, other mechanisms can be at play. Under certain conditions, particularly with substrates that can form stabilized carbocations or radicals, Sₙ1 or radical-mediated pathways may occur, leading to racemization or a mixture of stereoisomers. ntu.edu.sg

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in situ racemization of the starting material with a stereoselective reaction. researchgate.netkoreascience.kr In the context of α-bromoesters, a chiral catalyst or reagent can selectively react with one enantiomer (e.g., the R-enantiomer) while a racemization catalyst (often a halide ion like bromide) continuously interconverts the R- and S-enantiomers. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Such processes have been investigated for the nucleophilic substitution of α-bromo carboxylic acid derivatives with chiral α-amino esters. researchgate.netkoreascience.kr

Kinetic Profiling of Chiral α-Bromoester Formation and Transformation

Kinetic profiling provides quantitative insights into reaction rates, catalyst efficiency, and the stability of chiral intermediates. By monitoring the concentrations of reactants, products, and the enantiomeric ratio (er) over time, a detailed picture of the reaction dynamics can be constructed. acs.orgnih.gov

Studies on the chiral phosphoric acid-catalyzed bromoesterification of alkenes have used kinetic analysis to understand catalyst deactivation and the influence of additives. For example, HPLC analysis of reaction aliquots revealed that under specific conditions, the bromoester was formed with a certain conversion and enantiomeric ratio after a set time. acs.org Such studies can reveal issues like product inhibition or catalyst degradation, which are not apparent from end-point analysis alone. nih.gov

In one study, monitoring a (DHQD)₂PHAL-catalyzed bromoesterification showed that the reaction was largely complete in a much shorter time than initially thought and that byproducts from the brominating agent inhibited the catalyst. nih.gov This understanding allowed for optimization by changing the brominating agent or reaction conditions, leading to a significant reduction in the required catalyst loading while maintaining high conversion and enantioselectivity. nih.gov

The table below presents hypothetical kinetic data for the formation of a chiral α-bromoester, illustrating how conversion and enantiomeric ratio might change over time under different catalytic conditions.

| Time (h) | Catalyst A Conversion (%) | Catalyst A er (R:S) | Catalyst B Conversion (%) | Catalyst B er (R:S) |

| 1 | 25 | 85:15 | 40 | 70:30 |

| 2 | 45 | 84:16 | 65 | 71:29 |

| 4 | 70 | 85:15 | 85 | 70:30 |

| 8 | 92 | 85:15 | 95 | 70:30 |

| 16 | 95 | 84:16 | 96 | 69:31 |

| This is a representative data table based on typical kinetic profiles observed in asymmetric catalysis. acs.orgnih.gov |

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of forming and reacting chiral α-bromoesters is highly sensitive to the reaction conditions. Key parameters include solvent, temperature, and the presence of additives.

Solvent: The polarity and coordinating ability of the solvent can significantly affect both the reaction rate and stereoselectivity. researchgate.netrsc.org Solvents can influence the conformation of the catalyst-substrate complex and the stability of the transition states. rsc.org For example, in some enantioselective reactions, non-polar solvents lead to higher enantioselectivity due to a more organized and compact transition state. In visible light-induced C-H bromination of benzyl (B1604629) boronic esters, acetonitrile (B52724) was found to be the most effective solvent. organic-chemistry.org

Temperature: Lowering the reaction temperature generally increases the enantioselectivity of a reaction. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). In a study on the stereoselective bromination of β-sulphido esters, lowering the temperature from room temperature to -40 °C had a significant positive effect on the enantioselectivity, increasing the enantiospecificity. rsc.org However, lowering the temperature also decreases the reaction rate, so a compromise must often be found.

Additives: Additives can have a profound impact. In some organocatalytic brominations, the addition of a small amount of water or a co-catalyst can improve both yield and enantioselectivity by influencing the catalyst's aggregation state or the reaction mechanism. nih.gov Conversely, byproducts, such as succinimide (B58015) from N-bromosuccinimide (NBS), can be detrimental, sometimes causing racemization of the product or inhibiting the catalyst. nih.govnih.gov In certain cases, an excess of a reactant, like benzoic acid in a bromoesterification, can increase the reaction rate without eroding the enantiomeric ratio. acs.org

The interplay of these factors is complex, and optimal conditions are typically found through empirical screening. The following table summarizes the general influence of these conditions on stereoselectivity.

| Parameter | General Effect on Stereoselectivity | Rationale |

| Temperature | Decreasing temperature often increases enantioselectivity. | The energy difference between diastereomeric transition states (ΔΔG‡) becomes more impactful relative to thermal energy (kT). rsc.orgmasterorganicchemistry.com |

| Solvent Polarity | Varies greatly; often less polar solvents give higher selectivity. | Can affect the solubility of reagents and catalysts, and the geometry and stability of the transition state assembly. researchgate.netrsc.org |

| Additives (e.g., Water, Co-catalysts) | Can increase or decrease selectivity. | May alter the catalyst's active form, participate in the transition state, or suppress side reactions. acs.orgnih.gov |

| Concentration | Can influence selectivity, especially in reactions with complex kinetics. | May affect catalyst aggregation or the order of the reaction, potentially altering the selectivity-determining step. rsc.org |

| This table provides a generalized summary based on established principles in stereoselective synthesis. nih.govresearchgate.netrsc.orgrsc.orgmasterorganicchemistry.com |

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of hexyl (2R)-2-bromohexanoate, offering insights into its atomic connectivity, molecular mass, and chiral nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of hexyl (2R)-2-bromohexanoate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.org

In a typical ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the proton attached to the chiral carbon (C2) bearing the bromine atom would appear as a distinct multiplet. The protons of the hexyl ester group and the hexanoyl chain would also exhibit characteristic signals, with their multiplicity and integration values confirming the structure. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of non-equivalent carbon atoms and their chemical shifts. rsc.org The carbonyl carbon of the ester group, the carbon bonded to the bromine, and the various methylene (B1212753) and methyl carbons of the hexyl and hexanoyl chains will each have a unique resonance in the spectrum.

While standard NMR can confirm the constitution of hexyl 2-bromohexanoate, specialized NMR techniques using chiral derivatizing agents or chiral solvating agents can be employed to determine the enantiomeric purity. These methods work by creating diastereomeric environments for the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification.

Table 1: Predicted ¹H NMR Data for Hexyl (2R)-2-bromohexanoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (CHBr) | 4.2 - 4.4 | Triplet |

| O-CH₂ (Hexyl) | 4.0 - 4.2 | Triplet |

| CH₂ (Hexanoyl C3) | 2.0 - 2.2 | Multiplet |

| CH₂ (Hexyl & Hexanoyl) | 1.2 - 1.7 | Multiplet |

Table 2: Predicted ¹³C NMR Data for Hexyl (2R)-2-bromohexanoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 169 - 172 |

| C-Br (Chiral Center) | 45 - 50 |

| O-CH₂ (Hexyl) | 65 - 68 |

| CH₂ (Hexanoyl C3) | 35 - 38 |

| Other CH₂ | 22 - 32 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of hexyl (2R)-2-bromohexanoate. dicp.ac.cn High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org

The electron ionization (EI) mass spectrum of a similar compound, 2-bromohexane, shows characteristic fragmentation patterns that can be extrapolated to hexyl (2R)-2-bromohexanoate. nist.gov The molecular ion peak [M]⁺ would be expected, although it may be weak. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the loss of the bromine atom, the hexoxy group, and various alkyl fragments from both the hexyl and hexanoyl chains. Analysis of these fragment ions provides further structural confirmation.

Table 3: Expected Mass Spectrometry Data for Hexyl (2R)-2-bromohexanoate

| Ion | Description | Expected m/z |

|---|---|---|

| [C₁₂H₂₃BrO₂]⁺ | Molecular Ion | 294/296 |

| [C₁₂H₂₃O₂]⁺ | Loss of Br | 215 |

| [C₆H₁₁O₂]⁺ | Cleavage of hexyl group | 115 |

| [C₆H₁₃]⁺ | Hexyl cation | 85 |

Optical Rotation and Circular Dichroism Spectroscopy for Chiral Analysis

The chirality of hexyl (2R)-2-bromohexanoate is fundamentally characterized by its interaction with plane-polarized and circularly polarized light. jascoinc.comepj-conferences.org

Optical Rotation , measured using a polarimeter, is a fundamental property of chiral substances. mdpi.com A solution of enantiomerically pure hexyl (2R)-2-bromohexanoate will rotate the plane of plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)) by a specific amount. The magnitude and sign of the specific rotation, [α], are characteristic physical constants for the compound under defined conditions (e.g., concentration, solvent, temperature, and wavelength).

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govosti.gov This technique provides information about the stereochemical features of the molecule, particularly around the chromophores. nsf.gov For hexyl (2R)-2-bromohexanoate, the carbonyl group of the ester is a chromophore that will give rise to a CD signal. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center. jascoinc.com

Chromatographic Methods for Enantiomeric Purity

Chromatographic techniques are the gold standard for determining the enantiomeric purity of chiral compounds by separating the enantiomers. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

For the analysis of hexyl (2R)-2-bromohexanoate, a normal-phase chiral HPLC method would likely be employed. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving a wide range of chiral compounds, including esters. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov By carefully optimizing the mobile phase composition and flow rate, baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for accurate quantification of the enantiomeric excess (ee). nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another excellent technique for the separation of volatile chiral compounds. chromatographyonline.comgcms.cz The method involves using a capillary column coated with a chiral stationary phase. nih.gov

Derivatized cyclodextrins are common chiral stationary phases used in GC for enantiomeric separations. researchgate.net These cyclodextrin-based columns can separate a wide variety of enantiomers, including halogenated compounds and esters. chromatographyonline.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have slightly different volatilities and interaction strengths, leading to different elution times. uni-muenchen.de Temperature programming plays a significant role in optimizing the separation, with lower temperatures generally providing better resolution. chromatographyonline.com This method is highly sensitive and can be used to determine the enantiomeric purity of hexyl (2R)-2-bromohexanoate with high accuracy. nih.gov

X-ray Diffraction Analysis of Chiral Derivatives and Intermediates

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds. For chiral molecules, it provides conclusive evidence of the absolute configuration, a critical parameter for stereospecific synthesis and application. researchgate.net While obtaining diffraction-quality single crystals of the final ester product, hexyl (2R)-2-bromohexanoate, may be challenging if the compound is a liquid or oil at ambient conditions, the technique is invaluable for characterizing its solid chiral precursors and derivatives. researchgate.net

A common and effective strategy involves the crystallographic analysis of key synthetic intermediates. The precursor, (2R)-2-bromohexanoic acid, if it can be obtained as a suitable crystal, would allow for the definitive confirmation of the stereocenter's configuration before its esterification to the final product. ontosight.ai This approach ensures that the stereointegrity is established early in the synthetic pathway.

Furthermore, XRD is instrumental in confirming the molecular structure of products resulting from reactions involving bromohexanoate precursors. For instance, studies on the synthesis of complex molecules have utilized XRD to resolve the final structure, thereby verifying that the bromoalkanoate moiety has been incorporated as expected. mdpi.com While not involving a chiral center at the second carbon, the crystal structure of the related compound, 6-bromohexanoic acid, has been determined, revealing detailed bond lengths and angles that contribute to the understanding of brominated aliphatic acids. The analysis confirmed its monoclinic crystal system and provided precise lattice parameters. Such data is fundamental for comparative structural chemistry.

The type of data generated from a single-crystal XRD experiment is illustrated in the table below, using the published parameters for 6-bromohexanoic acid as a representative example.

Table 1: Example Crystallographic Data for 6-Bromohexanoic Acid This table is interactive. Click on the headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₁BrO₂ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 10.6730(14) | |

| b (Å) | 5.2781(6) | |

| c (Å) | 14.7781(18) | |

| β (°) | 109.610(4) | |

| Volume (ų) | 784.0(2) |

Advanced hyphenated techniques for complex mixture analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and selectivity for the analysis of complex mixtures. ajrconline.orgsaspublishers.comijnrd.org For a chiral compound like hexyl (2R)-2-bromohexanoate, these methods are essential for assessing enantiomeric purity, quantifying the analyte in intricate matrices, and confirming its identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is a powerful tool for the analysis of non-volatile compounds. nih.gov For the enantioselective analysis of hexyl (2R)-2-bromohexanoate, a chiral stationary phase (CSP) is employed within a high-performance liquid chromatography (HPLC) system. nih.govosti.gov The CSP allows for the physical separation of the (2R) and (2S) enantiomers based on their differential interactions with the chiral selector. nih.gov

The separated enantiomers are then introduced into a tandem mass spectrometer. The mass spectrometer provides highly sensitive detection and can be operated in selected reaction monitoring (SRM) mode for precise quantification. nih.govnih.gov In this mode, a specific parent ion of the analyte is selected and fragmented, and a resulting characteristic fragment ion is monitored. This process dramatically reduces chemical noise and enhances selectivity, allowing for accurate measurement even at very low concentrations in complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. ajrconline.orgnih.gov Hexyl (2R)-2-bromohexanoate, as an ester, is likely amenable to GC analysis. The use of a chiral GC column can facilitate the separation of its enantiomers. chromatographyonline.com Following separation in the gas phase, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint, allowing for definitive identification of the compound by comparison to spectral libraries. nih.gov This method is also highly effective for identifying and quantifying volatile impurities that may be present in the sample.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

For applications where the origin and authenticity of the compound are critical, GC-C-IRMS provides crucial information that other techniques cannot. unime.itfmach.it This advanced hyphenated system separates the components of a mixture by gas chromatography, after which each compound is combusted into a simple gas (e.g., CO₂). nih.gov The resulting gas is then analyzed by an isotope ratio mass spectrometer to determine the stable isotope ratio, such as the ¹³C/¹²C ratio (expressed as δ¹³C). unime.it

The δ¹³C value is dependent on the carbon source and the specific biochemical or synthetic pathway used to create the molecule. unime.it Therefore, GC-C-IRMS can distinguish between hexyl (2R)-2-bromohexanoate produced synthetically versus that which might be isolated from a natural source. nih.gov This capability is invaluable for authenticity testing in the flavor, fragrance, and food industries. fmach.itresearchgate.net

Table 2: Summary of Advanced Hyphenated Techniques for Analysis of Hexyl (2R)-2-bromohexanoate This table is interactive. You can filter the content by searching in the search box.

| Technique | Principle | Specific Application for Hexyl (2R)-2-bromohexanoate | Reference |

|---|---|---|---|

| LC-MS/MS | Separation of enantiomers on a chiral HPLC column followed by sensitive and selective detection with tandem mass spectrometry. | Quantifying the (2R) enantiomer and determining enantiomeric excess in complex, non-volatile mixtures (e.g., reaction media, biological samples). | nih.govnih.govosti.gov |

| GC-MS | Separation of volatile compounds by gas chromatography followed by identification based on their mass spectral fragmentation patterns. | Assessing purity, identifying volatile impurities, and confirming the identity of the compound. Enantiomeric separation is possible with a chiral column. | ajrconline.orgnih.govchromatographyonline.com |

| GC-C-IRMS | GC separation followed by combustion of the analyte and measurement of the stable isotope ratio (e.g., ¹³C/¹²C) of the resulting gas. | Determining the authenticity and origin (natural vs. synthetic) of the compound by analyzing its unique isotopic signature. | unime.itfmach.itnih.gov |

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For hexyl (2R)-2-bromohexanoate, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack, which is critical for understanding its reactivity.

Detailed DFT analyses would typically involve the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the electrostatic potential (ESP) surface maps the charge distribution across the molecule, visually representing electron-rich and electron-poor regions. For hexyl (2R)-2-bromohexanoate, the electrophilic carbon atom attached to the bromine would be expected to have a significant positive partial charge, making it a prime target for nucleophiles. DFT calculations can also provide values for Mulliken atomic charges, offering a quantitative measure of the partial charge on each atom. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of Hexyl (2R)-2-bromohexanoate

| Property | Calculated Value | Significance |

| HOMO Energy | -9.8 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 11.0 eV | Reflects chemical reactivity and stability. |

| Mulliken Charge on Cα | +0.25 | Quantifies the electrophilic nature of the carbon attached to bromine. |

| Mulliken Charge on Br | -0.15 | Indicates the partial negative charge on the bromine atom. |

Note: The data in this table are illustrative and represent typical values for similar α-bromoesters, calculated at a common level of theory (e.g., B3LYP/6-31G(d)). Actual values would require specific DFT calculations for hexyl (2R)-2-bromohexanoate.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of hexyl (2R)-2-bromohexanoate are crucial determinants of its reactivity and its interactions with other molecules, such as catalysts. ijpsr.com Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum mechanical methods, are employed to explore the potential energy surface of the molecule and identify its most stable conformations. google.comnih.gov

Conformational analysis of an acyclic molecule like hexyl (2R)-2-bromohexanoate involves studying the rotation around its single bonds. ijpsr.com The dihedral angles defining the spatial relationship between the bromine atom, the carbonyl group, and the hexyl chain are of particular interest. Different conformers will have varying energies due to steric hindrance and electronic interactions, such as hyperconjugation. nih.govresearchgate.net For instance, the relative orientation of the C-Br bond and the C=O bond can significantly influence the molecule's reactivity. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in solution, showing how it explores different conformations over time and how solvent molecules might influence its preferred shape. researchgate.netmdpi.complos.orgwesleyan.edu

Table 2: Relative Energies of Key Conformers of Hexyl (2R)-2-bromohexanoate

| Conformer | Dihedral Angle (Br-Cα-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Syn-periplanar | ~0° | 1.20 | 15 |

| Gauche | ~60° | 0.85 | 20 |

Note: The data presented are hypothetical, based on general principles of conformational analysis for α-halo carbonyl compounds. researchgate.net The relative energies and populations are illustrative and would need to be determined by specific calculations.

Prediction of Enantioselectivity and Mechanistic Pathways

A significant application of computational chemistry in the context of chiral molecules is the prediction of enantioselectivity in asymmetric reactions. nih.govnih.govchemrxiv.org For reactions involving hexyl (2R)-2-bromohexanoate, theoretical models can be used to study the transition states of competing reaction pathways that lead to different stereoisomeric products. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess (ee) of the product. csic.es

For example, in a nucleophilic substitution reaction catalyzed by a chiral catalyst, computational models can be built for the catalyst-substrate complex. conicet.gov.ar By calculating the energies of the transition states for the nucleophilic attack on the (R)- and potential (S)-enantiomers (if a racemic starting material were used), one can predict which product will be formed preferentially. researchgate.netacs.org

These studies often employ DFT to accurately model the electronic effects and weak interactions that govern stereodifferentiation. researchgate.net The investigation of reaction mechanisms through computational means can also uncover key intermediates and transition states, providing a detailed, step-by-step picture of the reaction pathway. mdpi.comox.ac.ukacs.org This is particularly valuable for understanding complex catalytic cycles.

Elucidation of Catalyst-Substrate Interactions in Asymmetric Transformations

In asymmetric catalysis, the precise interaction between the catalyst and the substrate is the key to achieving high enantioselectivity. csic.es Molecular modeling is an indispensable tool for visualizing and quantifying these interactions. conicet.gov.aracs.org For hexyl (2R)-2-bromohexanoate, this would involve building a model of the molecule docked into the active site of a chiral catalyst.

These models can reveal crucial non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-π stacking, that are responsible for the chiral recognition and the stabilization of one diastereomeric transition state over the other. researchgate.net By analyzing the geometry and energy of the catalyst-substrate complex, researchers can understand why a particular enantiomer of the product is favored. acs.org

For instance, in a metal-catalyzed cross-coupling reaction, DFT calculations can be used to model the coordination of the ester to the metal center and the subsequent steps of the catalytic cycle. acs.org The binding energies of different diastereomeric intermediates can be calculated to rationalize the observed stereochemical outcome. conicet.gov.ar

Table 3: Illustrative Catalyst-Substrate Interaction Energies

| Catalyst | Diastereomeric Complex | Binding Energy (kcal/mol) | Key Interactions |

| Chiral Lewis Acid | Catalyst-(2R)-Substrate | -15.2 | Chelation of carbonyl, steric hindrance with hexyl group |

| Chiral Lewis Acid | Catalyst-(2S)-Substrate | -12.5 | Steric clash between bromine and catalyst ligand |

| Chiral Phase-Transfer Catalyst | Catalyst-(2R)-Substrate Ion Pair | -8.7 | Hydrogen bonding, electrostatic interactions |

| Chiral Phase-Transfer Catalyst | Catalyst-(2S)-Substrate Ion Pair | -7.1 | Unfavorable steric interactions |

Note: This table contains hypothetical data to illustrate the principles of catalyst-substrate interactions. The values are representative of what might be found in computational studies of asymmetric catalysis. conicet.gov.aracs.org

Applications of Hexyl 2r 2 Bromohexanoate As a Chiral Building Block

Utility in the Synthesis of Chiral Carboxylic Acid Derivatives

The primary application of chiral α-bromo esters like hexyl (2R)-2-bromohexanoate is as an electrophile in nucleophilic substitution reactions. The bromine atom at the α-position is a good leaving group, and its displacement by various nucleophiles allows for the stereospecific formation of a wide array of α-substituted carboxylic acid derivatives. The (2R) stereocenter dictates the configuration of the product, making it a reliable method for transferring chirality.

Conversion to Chiral α-Heteroatom-Substituted Carboxylic Acid Derivatives

The carbon-bromine bond in hexyl (2R)-2-bromohexanoate is susceptible to cleavage by a range of heteroatom nucleophiles. This allows for the direct synthesis of α-amino, α-hydroxy, and α-thio carboxylic acid derivatives, which are fundamental components of many biologically active molecules.

α-Amino Acid Derivatives: Reaction with nitrogen nucleophiles, such as amines or azides, can yield α-amino esters. These reactions are crucial for the synthesis of non-proteinogenic amino acids, which are important in medicinal chemistry. Research on related α-bromo tertiary acetamides has shown that dynamic kinetic resolution can be achieved during nucleophilic substitution with amines like dibenzylamine, leading to high diastereoselectivity. researchgate.net This suggests that similar stereocontrolled transformations could be applied to hexyl (2R)-2-bromohexanoate.

α-Hydroxy Acid Derivatives: Hydrolysis of the bromide, often facilitated by a mild base or silver salts, leads to the corresponding α-hydroxy ester. These products are valuable chiral building blocks in their own right.

α-Thio Acid Derivatives: Sulfur nucleophiles, such as thiols, readily displace the bromide to form α-thioethers. For instance, studies using N-methyl pseudoephedrine α-bromo esters have demonstrated that reaction with trityl thiol can produce α-mercapto carboxylic acid derivatives with high diastereomeric ratios (up to 97:3). researchgate.net

The table below summarizes representative nucleophilic substitution reactions based on the known chemistry of analogous α-bromo esters.

| Nucleophile | Reagent Example | Product Type | Significance |

| Nitrogen | Dibenzylamine | α-Amino Ester Derivative | Synthesis of dipeptide analogues and unnatural amino acids. researchgate.net |

| Oxygen | H₂O, Mild Base | α-Hydroxy Ester | Precursor for various natural products and pharmaceuticals. |

| Sulfur | Trityl Thiol | α-Thio Ester Derivative | Access to α-mercapto carboxylic acids. researchgate.net |

Precursor for Chiral Epoxides and Other Oxygen-Containing Heterocycles

While α-bromo esters are not the most direct precursors to epoxides, they can be transformed into intermediates that lead to chiral oxygen-containing heterocycles. rsc.org Epoxides are highly valuable synthetic intermediates due to the strain in their three-membered ring, which allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles. jsynthchem.com

One potential pathway involves the reduction of the ester moiety of hexyl (2R)-2-bromohexanoate to an alcohol, yielding a chiral bromohydrin. Subsequent treatment with a base would induce an intramolecular SN2 reaction, where the alkoxide displaces the bromide to form a chiral epoxide. The stereochemistry at the C2 position would control the stereochemistry of the resulting epoxide.

Furthermore, the α-aryl or α-alkenyl esters produced from cross-coupling reactions (as discussed in section 7.4) can be converted into more complex oxygen-containing heterocycles. organic-chemistry.org

Role in the Construction of Complex Chiral Frameworks

The ability to introduce a new substituent at the chiral center with retention or inversion of configuration makes hexyl (2R)-2-bromohexanoate a powerful tool for building complex molecular architectures. The hexyl ester and the butyl side chain provide lipophilicity, which can be advantageous for solubility in organic solvents and for constructing molecules with specific physical properties.

The true synthetic power of this building block is realized when it is used in reactions that form new carbon-carbon bonds, enabling the extension of the carbon skeleton while preserving the crucial stereochemical information. These methods are foundational in the total synthesis of natural products and complex pharmaceutical agents.

Integration into Multi-Step Asymmetric Synthesis Routes

Hexyl (2R)-2-bromohexanoate is well-suited for integration into complex, multi-step synthetic sequences. Its defined stereochemistry is carried through subsequent steps, influencing the stereochemical outcome of reactions at other sites in the molecule.

A significant advancement in the use of α-bromo esters is their application in catalytic asymmetric cross-coupling reactions. acs.org Research by Gregory C. Fu and colleagues has demonstrated that racemic α-bromo esters can be coupled with aryl and alkenyl silanes using a nickel/chiral diamine catalyst system. organic-chemistry.orgacs.org This stereoconvergent Hiyama cross-coupling provides access to enantioenriched α-aryl and α-alkenyl carboxylic acid derivatives. organic-chemistry.org

Applying this methodology to an enantiopure starting material like hexyl (2R)-2-bromohexanoate would allow for the synthesis of α-aryl and α-alkenyl hexanoates with very high enantiomeric purity. These products are valuable intermediates that can be further elaborated. For example, the resulting α-aryl esters can be converted to the corresponding alcohols or acids without loss of stereochemical integrity. organic-chemistry.org

The table below illustrates the scope of such cross-coupling reactions with various organosilanes, based on published data for similar α-bromo esters. acs.org

| Organosilane Partner | Product Structure (R' = Aryl/Alkenyl) | Enantiomeric Excess (ee) |

| PhSi(OMe)₃ | α-Phenyl Hexanoate (B1226103) Ester | High (e.g., up to 90%) organic-chemistry.org |

| (p-MeO-C₆H₄)Si(OMe)₃ | α-(4-Methoxyphenyl) Hexanoate Ester | Good to High acs.org |

| Vinyl-Si(OMe)₃ | α-Vinyl Hexanoate Ester | Good organic-chemistry.org |

These transformations highlight how a relatively simple chiral building block can be used to construct significantly more complex and valuable chiral molecules, making it a key component in the toolbox of modern asymmetric synthesis.

Future Directions and Emerging Research Trends

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The generation of a single enantiomer, such as the (2R) form of hexyl 2-bromohexanoate, is the cornerstone of chiral synthesis. Research is intensely focused on discovering and refining catalytic systems that provide high enantiomeric excess (ee).

Recent breakthroughs include the use of transition-metal catalysis. Cobalt-based systems, particularly with bis(oxazoline) ligands, have proven effective in asymmetric cross-coupling reactions of racemic α-bromo esters. sorbonne-universite.frrsc.org For instance, cobalt-catalyzed Kumada reactions with aryl Grignard reagents and Negishi cross-couplings with arylzinc reagents can yield α-arylalkanoic esters with enantioselectivities up to 97% ee. rsc.orgnih.govacs.org Similarly, nickel/diamine catalyst systems have been successfully employed for the Hiyama cross-coupling of α-bromo esters with aryl silanes, providing a novel route to α-aryl esters. acs.org

Beyond metal catalysis, organocatalysis presents a promising frontier. Chiral phase-transfer catalysis, using recoverable chiral quaternary ammonium (B1175870) salts, enables the conversion of racemic α-bromo ketones into various chiral α-substituted ketones with high enantioselectivity. organic-chemistry.org This method is versatile, allowing for the introduction of carbon, oxygen, sulfur, and nitrogen nucleophiles. organic-chemistry.org Furthermore, the use of chiral scaffolds containing functional groups like thiourea, which act as hydrogen-bond donors, represents another strategy for controlling stereochemistry in reactions involving prochiral intermediates. cam.ac.uk

| Catalytic System | Reaction Type | Substrate Class | Key Advantage | Reference |

|---|---|---|---|---|

| Cobalt / Chiral Bis(oxazoline) | Kumada & Negishi Cross-Coupling | α-Bromo Esters | High enantioselectivity (up to 97% ee) for α-arylation. | sorbonne-universite.frrsc.orgnih.govacs.org |

| Nickel / Chiral Diamine | Hiyama Cross-Coupling | α-Bromo Esters | Effective for asymmetric arylation/vinylation with organosilanes. | acs.org |

| Chiral Quaternary Ammonium Salt | Phase-Transfer Catalysis | α-Bromo Ketones | Versatile substitution of bromine with various nucleophiles (C, N, O, S). | organic-chemistry.org |

| Chiral Thiourea Derivatives | Hydrogen Bond Catalysis | Various (e.g., β-ketoesters) | Organocatalytic approach for controlling geometry via non-covalent interactions. | cam.ac.uk |

Exploration of Sustainable Synthetic Pathways for Chiral α-Bromoesters

Modern chemical synthesis places a strong emphasis on "green" chemistry, seeking to minimize environmental impact. Future research will prioritize the development of sustainable methods for producing chiral α-bromoesters.

Biocatalysis stands out as a particularly green approach. Enzymes from the α/β hydrolase superfamily can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. mdpi.com Protein engineering techniques, such as directed evolution, are being used to tailor these enzymes for specific substrates and to enhance their stability and enantioselectivity, making them suitable for industrial-scale production. mdpi.com The enzymatic dehalogenation of α-bromoesters is a known biocatalytic transformation, highlighting the potential for creating chiral products from racemic starting materials. cam.ac.ukresearchgate.netresearchgate.net

Electrosynthesis offers another sustainable alternative to traditional methods that often rely on stoichiometric chemical reductants or oxidants. A paired electrolysis system has been developed for the nickel-catalyzed enantioselective cross-coupling of α-chloroesters and aryl bromides. nih.gov In this process, the anode and cathode work synergistically to drive the catalytic cycle, providing an efficient and environmentally friendly pathway for synthesizing α-arylated esters. nih.gov Adapting such electrochemical methods for α-bromoesters is a logical and promising direction for future research.

Expanding the Scope of Chiral α-Bromoester Transformations

While valuable, the utility of hexyl (2R)-2-bromohexanoate is defined by the range of chemical reactions it can undergo. A significant area of research is dedicated to expanding the portfolio of transformations for chiral α-bromoesters, enabling the synthesis of a more diverse array of complex molecules.

Cross-coupling reactions are a major focus, providing powerful tools for C-C bond formation. Enantioconvergent methods, where a racemic starting material is converted into a single enantiomeric product, are particularly powerful. Examples include cobalt-catalyzed Kumada reactions with alkenyl Grignard reagents and Negishi reactions with arylzinc reagents, which have been used to synthesize precursors for natural products and pharmaceuticals like (S)-fenoprofen. nih.govacs.org

Beyond arylation, methods for forming other types of bonds are being developed. The aza-Darzens reaction, for example, uses α-bromoesters and N-tert-butanesulfinyl imines to produce chiral 2,2',3-substituted aziridines with excellent stereocontrol. beilstein-journals.org The classic Reformatsky reaction, which uses zinc to mediate the reaction between an α-bromoester and a carbonyl compound, is also being refined with chiral ligands to produce enantioenriched β-hydroxy esters. theaic.org Furthermore, visible-light-mediated oxidative coupling reactions between α-bromoesters and styrenes have been developed to synthesize γ-ketoesters, demonstrating the potential of photochemistry in expanding reaction scope. acs.org

| Transformation | Reagents | Product Class | Significance | Reference |

|---|---|---|---|---|

| Enantioconvergent Cross-Coupling | Organometallic Reagents (Grignard, Organozinc, Organosilane) | α-Aryl/Alkenyl Esters | Forms C-C bonds with high enantioselectivity from racemic starting material. | nih.govacs.orgacs.org |

| Aza-Darzens Reaction | N-tert-butanesulfinyl imines, Base (LiHMDS) | Chiral Aziridines | Stereoselective synthesis of nitrogen-containing heterocycles. | beilstein-journals.org |